molecular formula C9H13NO B6334070 6-Isopropyl-4-methylpyridin-2-ol CAS No. 56062-03-4

6-Isopropyl-4-methylpyridin-2-ol

Cat. No. B6334070
CAS RN: 56062-03-4
M. Wt: 151.21 g/mol
InChI Key: DJDFJASMOVFERV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Isopropyl-4-methylpyridin-2-ol (IPMP) is an organic compound belonging to the class of pyridinols. It is a white crystalline solid with a melting point of 73-75 °C and a boiling point of 170-171 °C. IPMP is an important intermediate in the synthesis of a number of pharmaceuticals, and it has been used in a variety of scientific research applications.

Mechanism of Action

6-Isopropyl-4-methylpyridin-2-ol acts as a proton acceptor, and its mechanism of action is based on its ability to interact with protons to form an adduct. This adduct is then able to undergo a series of reactions, such as nucleophilic substitution and elimination, to form the desired product.
Biochemical and Physiological Effects
6-Isopropyl-4-methylpyridin-2-ol has been shown to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, antinociceptive, and anticonvulsant activities. In addition, it has been found to possess antioxidant and anti-apoptotic activities.

Advantages and Limitations for Lab Experiments

6-Isopropyl-4-methylpyridin-2-ol is a useful compound for laboratory experiments due to its relatively low cost and easy availability. Additionally, it can be synthesized using a simple reaction and can be easily purified using recrystallization. However, it is important to note that 6-Isopropyl-4-methylpyridin-2-ol is a toxic compound and should be handled with care.

Future Directions

The potential future directions for 6-Isopropyl-4-methylpyridin-2-ol include further investigation into its biochemical and physiological effects, as well as its potential therapeutic applications. Additionally, further research into its mechanism of action and its use as a reagent in the synthesis of a variety of organic compounds could be beneficial. Finally, further research into the potential applications of 6-Isopropyl-4-methylpyridin-2-ol in the pharmaceutical industry could be useful.

Synthesis Methods

6-Isopropyl-4-methylpyridin-2-ol can be synthesized from the reaction of 4-methylpyridine and isopropyl bromide in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction is carried out at a temperature of 60-70 °C for a period of 3-4 hours. The product is then isolated by vacuum distillation, and can be further purified by recrystallization using a suitable solvent.

Scientific Research Applications

6-Isopropyl-4-methylpyridin-2-ol has been widely used in scientific research due to its unique properties. It has been used as a starting material in the synthesis of a variety of pharmaceuticals, such as anti-inflammatory drugs and antimalarial agents. It has also been used in the synthesis of organic compounds, such as heterocyclic compounds and terpenes. In addition, 6-Isopropyl-4-methylpyridin-2-ol has been used as a reagent in the synthesis of a variety of organic compounds, such as amines, alcohols, and esters.

properties

IUPAC Name

4-methyl-6-propan-2-yl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-6(2)8-4-7(3)5-9(11)10-8/h4-6H,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJDFJASMOVFERV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=C1)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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